molecular formula C22H21ClN2O6S B298536 [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid

[2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid

Cat. No. B298536
M. Wt: 476.9 g/mol
InChI Key: AMWXICMXFLAJKH-DGOGAKRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid, also known as COTI-2, is a small molecule inhibitor that has been studied in the field of cancer research. It is a promising compound that has shown potential in targeting various cancer types.

Mechanism of Action

[2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid works by binding to the mutant p53 protein and restoring its function as a tumor suppressor. This leads to cell death in cancer cells, while sparing normal cells. [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid has also been shown to have anti-angiogenic properties, which can prevent the growth of blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects:
Studies have shown that [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid can induce cell death in various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to have anti-tumor activity in mouse models of cancer. [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid has a favorable toxicity profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid is its specificity for mutant p53 proteins, which makes it a promising candidate for targeted cancer therapy. However, one limitation is that it has only been tested in preclinical studies and has not yet been tested in clinical trials.

Future Directions

For [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid research include further preclinical studies to evaluate its safety and efficacy, as well as clinical trials to determine its potential as a cancer therapy. Other potential applications for [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid include combination therapy with other cancer treatments and the development of biomarkers to identify patients who may benefit from treatment with [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid.

Synthesis Methods

The synthesis of [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid involves several steps, including the condensation of 2-chloro-4-methoxyphenol and ethyl isothiocyanate to form 2-chloro-4-(ethylthio)phenol. This intermediate is then treated with 2-chloroacetic acid to form 2-chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenol, which is then converted to [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid by treating it with acetic acid.

Scientific Research Applications

[2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid has been studied extensively in cancer research, particularly in targeting mutant p53 proteins. Mutations in the p53 gene are common in many types of cancer and are associated with poor prognosis. [2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid has been shown to restore the function of mutant p53 proteins, leading to cell death in cancer cells.

properties

Product Name

[2-Chloro-4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid

Molecular Formula

C22H21ClN2O6S

Molecular Weight

476.9 g/mol

IUPAC Name

2-[2-chloro-4-[(Z)-[3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C22H21ClN2O6S/c1-4-25-21(28)18(32-22(25)24-14-5-7-15(29-2)8-6-14)11-13-9-16(23)20(17(10-13)30-3)31-12-19(26)27/h5-11H,4,12H2,1-3H3,(H,26,27)/b18-11-,24-22?

InChI Key

AMWXICMXFLAJKH-DGOGAKRRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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